molecular formula C8H5F3O2 B1293912 Phenyl trifluoroacetate CAS No. 500-73-2

Phenyl trifluoroacetate

Cat. No. B1293912
CAS RN: 500-73-2
M. Wt: 190.12 g/mol
InChI Key: DVCMYAIUSOSIQP-UHFFFAOYSA-N
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Description

Phenyl trifluoroacetate, often encountered in its activated form as phenyliodine bis(trifluoroacetate) (PIFA), is a versatile reagent used in organic synthesis for various transformations, including oxidative coupling, C-C bond formation, and functional group introduction. PIFA is known for its ability to mediate reactions under metal-free conditions, which is advantageous for the synthesis of complex organic molecules .

Synthesis Analysis

PIFA is utilized in the direct synthesis of bipyrroles through an oxidative coupling reaction of pyrroles, which is selective and efficient . It also promotes the C-C coupling of Bodipy monomers, leading to the formation of dimers with unique redox properties . The synthesis of novel polyimides with fluorinated aromatic diamine monomers demonstrates the use of trifluoroacetate derivatives in creating materials with excellent thermal stability and mechanical properties .

Molecular Structure Analysis

The molecular structure of PIFA allows it to act as an oxidizing agent and a source of iodine(III), which facilitates various organic transformations. Its structure is crucial for the synthesis of 3-hydroxy-2-oxindoles and spirooxindoles from anilides, where it mediates oxidative C(sp2)-C(sp3) bond formation . The presence of the trifluoroacetate groups is essential for the reactivity and selectivity of the reactions mediated by PIFA.

Chemical Reactions Analysis

PIFA is involved in the introduction of hydroxy groups and N-iodophenylation of N-arylamides, demonstrating its versatility in functional group transformation . It also enables the synthesis of indoline derivatives through amidohydroxylation reactions and facilitates the arylation and alkylation of indoles . In glycosylation reactions, PIFA acts as an activator, leading to the formation of glycosides with good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl trifluoroacetate derivatives are influenced by the presence of trifluoromethyl groups, which impart unique characteristics to the compounds. For instance, the fluorinated polyimides derived from trifluoroacetate-containing monomers exhibit solubility in polar organic solvents and high thermal stability . The optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins indicate a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles .

Scientific Research Applications

1. Synthesis of Trifluoromethyl Ketones

Phenyl trifluoroacetate is used in the synthesis of trifluoromethyl ketones via a palladium-catalyzed cross-coupling reaction with organoboron compounds. This process yields trifluoromethyl ketones in moderate to excellent yields under mild conditions and is applicable to a wide range of phenyl- and naphthylboronic acids (Kakino, Shimizu, & Yamamoto, 2001).

2. Synthesis of Bodipy Dimers

Phenyliodine(III) bis(trifluoroacetate), a derivative of phenyl trifluoroacetate, aids in the synthesis of Bodipy dimers with unique redox properties. This synthesis involves the C-C coupling of Bodipy monomers, leading to various oligomers, and the dimers exhibit distinct oxidation and reduction waves (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).

3. Decarboxylative Trifluoromethylating and Difluorocarbene Precursors

Phenyl trifluoroacetate is involved in the development of new decarboxylative trifluoromethylating reagents and efficient difluorocarbene precursors. These complexes show promising applications in forming trifluoromethyl (hetero)arenes and aryl difluoromethyl ethers in good yields, indicating potential in organic synthesis and medicinal chemistry (Lin, Hou, Li, & Weng, 2016).

4. Gas Chromatographic Analysis

Phenyl trifluoroacetate has been used in the quantitative determination of trifluoroacetic acid in biological materials by gas chromatography, showcasing its utility in analytical chemistry (Karashima, Shigematsu, & Furukawa, 1977).

5. Perfluoroalkylation of Heteroaryl Bromides

Phenyl trifluoroacetate is instrumental in the perfluoroalkylation of heteroaryl bromides, contributing to the synthesis of fluoroalkyl heteroarenes, which are valuable in pharmaceutical and agricultural applications (Mormino, Fier, & Hartwig, 2014).

6. N-iodophenylation and Introduction of Hydroxy Groups

This compound is used in reactions with anilides, facilitating N-iodophenylation and introducing hydroxy groups into anilide aromatic rings. This highlights its role in complex organic transformations (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Safety And Hazards

Phenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . It should be handled with care, avoiding ingestion and inhalation .

Future Directions

While specific future directions for Phenyl trifluoroacetate are not explicitly mentioned in the search results, its use in various chemical reactions and syntheses suggests that it will continue to be a valuable compound in chemical research and development .

properties

IUPAC Name

phenyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMYAIUSOSIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060106
Record name Acetic acid, trifluoro-, phenyl ester
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenyl trifluoroacetate

CAS RN

500-73-2
Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, phenyl ester
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Record name Acetic acid, trifluoro-, phenyl ester
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Record name Phenyl trifluoroacetate
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Synthesis routes and methods

Procedure details

To a solution of benzene (0.428 g, 5.49 mmol) and cobalt(II) acetate (0.179 g, 1.01 mmol) in 50 mL of trifluoroacetic acid/10% trifluoroacetic anhydride at 25° C. was added 10 mL of a 0.5M solution of trifluoroperacetic acid in trifluoroacetic acid/10% trifluoracetic anhydride (cooled to 0° C.) by syringe pump over 20 h with stirring. The reaction mixture was initially a reddish-pink color which turned to dark green-black upon addition of the peracid. After the addition was complete, the reaction mixture was stirred an additional 7 h, then analyzed by gas chromatography using n-octane as an internal standard. The yield of phenyl trifluoroacetate was 56%, with a 58% conversion of benzene (selectivity to phenyl trifluoroacetate=96%). Addition of water to the reaction mixture resulted in the quantitative conversion of phenyl trifluoroacetate to phenol and trifluoroacetic acid solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
R Kakino, I Shimizu, A Yamamoto - Bulletin of the Chemical Society of …, 2001 - journal.csj.jp
… The catalytic process has been designed on the basis of fundamental studies dealing with oxidative addition of phenyl trifluoroacetate to a Pd(0) complex to give a (phenoxo)(…
Number of citations: 155 www.journal.csj.jp
TJ Curphey - The Journal of Organic Chemistry, 1979 - ACS Publications
… trifluoroacetic anhydride alone2 or in trifluoroacetic acid solution,3 reaction with aqueous S-ethyl trifluorothioacetate in mildly alkaline medium,4 reaction with phenyl trifluoroacetate in …
Number of citations: 121 pubs.acs.org
AP Hagens, TS Miller, RL Bynum… - The Journal of Organic …, 1982 - ACS Publications
The cleavage of sulfur linkages is important for rationalizing the sulfur removal properties of TFA. In thecoal samples metal trifluoroacetates are isolated. When diphenyl disulfide is …
Number of citations: 4 pubs.acs.org
OF Silva, RH de Rossi, NM Correa - RSC Advances, 2015 - pubs.rsc.org
A study was carried out on the hydrolysis of phenyl trifluoroacetate (PTFA) in AOT/n-heptane/water reverse micelles. The results obtained have been interpreted by taking into account …
Number of citations: 9 pubs.rsc.org
H Hartmann, KP Wanczek, JC Kleingeld… - Ion Cyclotron …, 1982 - Springer
… Phenyl trifluoroacetate (C5H50COCF3) This compound has … primary negative ions of phenyl trifluoroacetate are listed in … -molecule reactions with phenyl trifluoroacetate. These ions are …
Number of citations: 20 link.springer.com
MJ Saxby - Organic Mass Spectrometry, 1970 - Wiley Online Library
All the fluoro derivatives investigated exhibit strong molecular ions, which in many instances are also the base peaks. All the compounds with the exception of the p‐acetyl derivative …
Number of citations: 6 onlinelibrary.wiley.com
A Moffat, H Hunt - Journal of the American Chemical Society, 1959 - ACS Publications
The chain length effects on the rates of hydrolysis of the «-alkyl and sec-alkyl trifluoroacetates parallel those which are observed in basc-catalyzcd hydrolysis of esters of non-catalyzed …
Number of citations: 52 pubs.acs.org
EG Gabb - 1963 - search.proquest.com
… renuits in the formation of the phenyl trifluoroacetate* Possible rnechaniams of the above reactions are discussed with particular attention being paid to associations occurring through …
Number of citations: 2 search.proquest.com
MF Torres, RH de Rossi… - Journal of Physical …, 2016 - Wiley Online Library
… the surfactants effects on hydrolysis reactions, but only few of them use mixed surfactant systems.5, 32 In this work, we studied the hydrolysis reaction of phenyl trifluoroacetate (1) in the …
Number of citations: 2 onlinelibrary.wiley.com
ROC Norman, CB Thomas, JS Willson - Journal of the Chemical …, 1971 - pubs.rsc.org
… from these data that the much greater rate of consumption of benzene than chlorobenzene is associated mainly with the considerably greater rate of formation of phenyl trifluoroacetate (…
Number of citations: 16 pubs.rsc.org

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